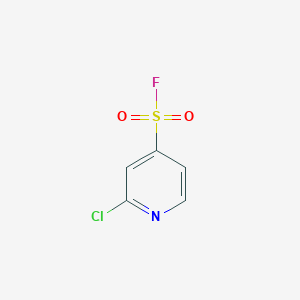

2-Chloropyridine-4-sulfonyl fluoride

CAS No.: 1909348-26-0

Cat. No.: VC6026471

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909348-26-0 |

|---|---|

| Molecular Formula | C5H3ClFNO2S |

| Molecular Weight | 195.59 |

| IUPAC Name | 2-chloropyridine-4-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |

| Standard InChI Key | NARFGELEPCXSDQ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1S(=O)(=O)F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a sulfonyl fluoride group (-SO₂F). This arrangement creates an electron-deficient aromatic system with orthogonal reactive sites. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₃ClFNO₂S | |

| Molecular weight | 195.59 g/mol | |

| IUPAC name | 2-chloropyridine-4-sulfonyl fluoride | |

| SMILES | C1=CN=C(C=C1S(=O)(=O)F)Cl | |

| InChIKey | NARFGELEPCXSDQ-UHFFFAOYSA-N |

The sulfonyl fluoride group exhibits trigonal planar geometry with S=O bond lengths of approximately 1.43 Å and S-F bond lengths of 1.58 Å based on analogous structures .

Spectroscopic Characteristics

While experimental spectral data for this specific compound remains limited, related sulfonyl fluorides show distinctive features:

-

¹H NMR: Pyridine protons typically resonate between δ 7.8–8.8 ppm, with deshielding effects from electron-withdrawing substituents .

-

¹⁹F NMR: Sulfonyl fluoride groups resonate near δ +65 ppm relative to CFCl₃ .

-

IR Spectroscopy: Strong S=O stretches appear at 1360–1390 cm⁻¹ and 1140–1170 cm⁻¹, while S-F vibrations occur near 750–780 cm⁻¹ .

Synthetic Methodologies

Precursor Synthesis: Sulfonyl Chloride Intermediate

The synthesis typically begins with 2-chloropyridine-4-sulfonyl chloride (CAS 1000933-25-4), prepared via diazotization of 4-amino-2-chloropyridine:

Step 1: Diazonium salt formation

4-Amino-2-chloropyridine undergoes diazotization with NaNO₂ in HCl/trifluoroacetic acid at 0°C, yielding a diazonium intermediate .

Step 2: Sulfur dioxide insertion

The diazonium salt reacts with SO₂ in acetic acid containing CuCl/CuCl₂ catalysts, producing 2-chloropyridine-4-sulfonyl chloride in 49% yield .

Fluorination to Sulfonyl Fluoride

Conversion of sulfonyl chloride to sulfonyl fluoride employs potassium fluoride (KF) under anhydrous conditions:

Recent advances utilize Pyry-BF₄/MgCl₂ systems to enhance fluorination efficiency and chemoselectivity . This method prevents over-fluorination and preserves the pyridine ring’s integrity.

Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

The sulfonyl fluoride moiety acts as an electrophilic "warhead" targeting catalytic serine residues in enzymes. Key advantages include:

-

pH-dependent reactivity: Selective activation in acidic tumor microenvironments

-

Stability: Greater hydrolytic stability compared to sulfonyl chlorides (t₁/₂ > 24h in aqueous buffer)

-

Click-compatibility: Enables subsequent bioconjugation via sulfur(VI) fluoride exchange (SuFEx) chemistry

Late-Stage Functionalization

Pharmaceutical applications leverage the compound’s ability to modify complex molecules without prefunctionalization:

| Application | Example | Benefit |

|---|---|---|

| Kinase inhibitor design | Covalent binding to ATP sites | Enhanced target residence time |

| PROTAC development | Linker functionalization | Improved proteasome recruitment |

| Antibody-drug conjugates | Payload attachment | Site-specific modification |

| Company | Purity | Packaging | Price Range |

|---|---|---|---|

| Changzhou Hopschain Chemical | 98% | 1g–100g | $250–$1,800/g |

| EvitaChem | 95%+ | 5mg–500mg | $320–$2,200/g |

Emerging Research Directions

Photoredox Catalysis Applications

Recent studies explore visible-light-mediated SuFEx reactions using 2-chloropyridine-4-sulfonyl fluoride as a radical precursor. A 2024 study achieved C–H fluorosulfonylation of unactivated alkanes with 78% yield .

Targeted Covalent Inhibitors

Ongoing clinical trials investigate derivatives for:

-

KRAS G12C inhibition: Covalent binding to mutant cysteine residues (Phase I/II)

-

COVID-19 main protease: Irreversible inhibition of 3CLpro (preclinical)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume